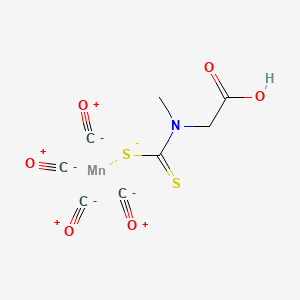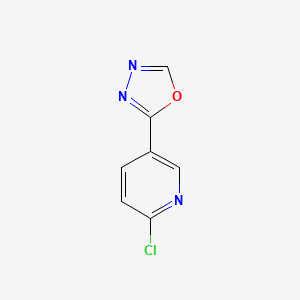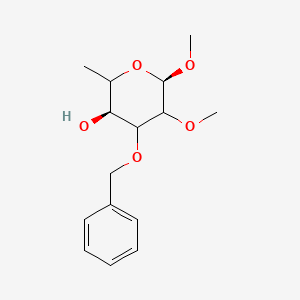
Isosclareol Diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isosclareol Diacetate is a chemical compound with the molecular formula C24H40O4 and a molecular weight of 392.57. It is a derivative of sclareol, a labdane-type diterpene, and is known for its applications in various fields, including pharmaceuticals and fragrance industries .
Preparation Methods
Isosclareol Diacetate can be synthesized through several methods. One common synthetic route involves the use of dichloro bis(acetonitrile) palladium (II) in tetrahydrofuran at 25°C for 4 hours . Another method involves the isomerization of sclareol diacetate induced by the PdCl2•(MeCN)2 complex, followed by oxidative ozonolysis or scission with KMnO4 . These methods yield high purity and efficiency, making them suitable for industrial production.
Chemical Reactions Analysis
Isosclareol Diacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like KMnO4, leading to the formation of acetoxy ketone derivatives.
Reduction: Reduction reactions can be performed to convert it into different alcohol derivatives.
Substitution: It can undergo substitution reactions where acetoxy groups are replaced by other functional groups.
Common reagents used in these reactions include palladium complexes, KMnO4, and various organic solvents like tetrahydrofuran . The major products formed from these reactions are typically derivatives of the original compound, such as acetoxy ketones and alcohols.
Scientific Research Applications
Isosclareol Diacetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Isosclareol Diacetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the methylerythritol-phosphate (MEP) pathway, which is crucial for the biosynthesis of diterpenes . This pathway involves the conversion of isopentenyl diphosphate (IPP) to sclareol, which is then acetylated to form this compound .
Comparison with Similar Compounds
Isosclareol Diacetate can be compared with other similar compounds such as:
Sclareol: The parent compound from which this compound is derived.
Linalyl Acetate: Another compound produced through the MEP pathway, used in the fragrance industry.
Ambroxide: A derivative of sclareol, widely used in perfumes for its ambergris-like scent.
Properties
Molecular Formula |
C15H22O5 |
|---|---|
Molecular Weight |
282.33 g/mol |
IUPAC Name |
(3S,6R)-5,6-dimethoxy-2-methyl-4-phenylmethoxyoxan-3-ol |
InChI |
InChI=1S/C15H22O5/c1-10-12(16)13(14(17-2)15(18-3)20-10)19-9-11-7-5-4-6-8-11/h4-8,10,12-16H,9H2,1-3H3/t10?,12-,13?,14?,15+/m0/s1 |
InChI Key |
DNQLPGZLKBRKSP-ZZPPHSGWSA-N |
Isomeric SMILES |
CC1[C@@H](C(C([C@@H](O1)OC)OC)OCC2=CC=CC=C2)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC)OC)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide](/img/structure/B15295982.png)
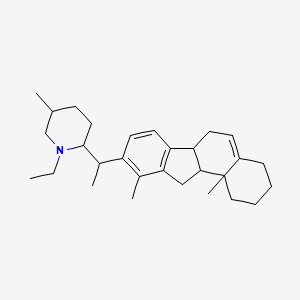
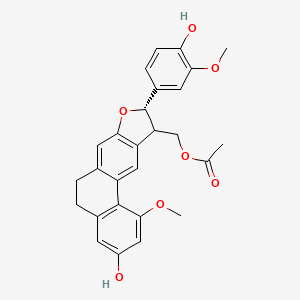
![4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride](/img/structure/B15295993.png)
![(1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide](/img/structure/B15295996.png)

![(4R)-4-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-cyclohexen-1-one](/img/structure/B15296004.png)
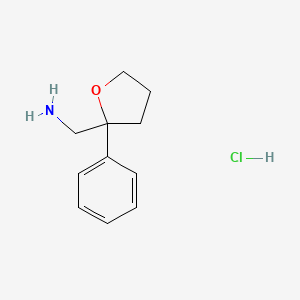
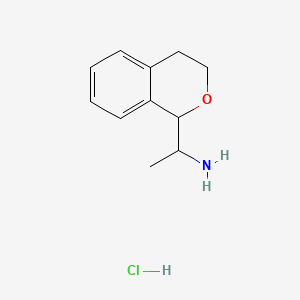
![(R)-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane](/img/structure/B15296024.png)
![(1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B15296033.png)

